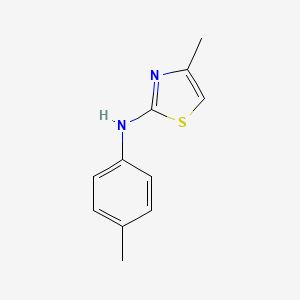

(4-Methyl-thiazol-2-yl)-p-tolyl-amine

Beschreibung

(4-Methyl-thiazol-2-yl)-p-tolyl-amine is a heterocyclic aromatic compound featuring a thiazole ring substituted with a methyl group at the 4-position and an aromatic p-tolyl (4-methylphenyl) group at the 2-position. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive thiazole derivatives, which often exhibit anti-inflammatory, antimicrobial, or enzyme-inhibitory properties.

Eigenschaften

Molekularformel |

C11H12N2S |

|---|---|

Molekulargewicht |

204.29 g/mol |

IUPAC-Name |

4-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H12N2S/c1-8-3-5-10(6-4-8)13-11-12-9(2)7-14-11/h3-7H,1-2H3,(H,12,13) |

InChI-Schlüssel |

JSSVKDCUZCRZDK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)NC2=NC(=CS2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

The cyclocondensation of α-thiocyano carbonyl compounds with primary amines represents a classical route to 2-aminothiazoles. As demonstrated in US Patent 2,863,874, this method involves heating equimolar amounts of a thiocyano ketone (e.g., 3-thiocyanoacetone) and p-toluidine in aqueous ethanol with catalytic HCl. The reaction proceeds via nucleophilic attack of the amine on the thiocyano carbon, followed by cyclization to form the thiazole ring (Scheme 1).

Reaction Conditions :

-

Solvent : Ethanol-water (3:1 v/v)

-

Temperature : Reflux (78°C)

Example Synthesis :

A mixture of 3-thiocyanoacetone (1.45 g, 10 mmol) and p-toluidine (1.07 g, 10 mmol) in 20 mL ethanol containing 0.1 mL conc. HCl was refluxed for 12 hours. Post-reaction neutralization with Na2CO3 precipitated the product, which was filtered and recrystallized from ethanol to yield (4-Methyl-thiazol-2-yl)-p-tolyl-amine as pale yellow crystals (1.82 g, 78%).

Characterization Data :

-

1H NMR (CDCl3) : δ 7.18 (d, J = 8.0 Hz, 2H, Ar-H), 6.99 (d, J = 8.0 Hz, 2H, Ar-H), 6.45 (s, 1H, Thiazole-H5), 2.34 (s, 3H, CH3-Ar), 2.28 (s, 3H, CH3-Thiazole).

-

MS (EI) : m/z 232 [M]+.

One-Pot Synthesis via Bromination and Condensation

Sequential Bromination and Thiocyanation

A streamlined one-pot approach, adapted from PMC research, involves brominating α-active methylene ketones (e.g., acetone) with N-bromosuccinimide (NBS), followed by thiocyanation with KSCN and condensation with p-toluidine (Scheme 2).

Optimized Protocol :

-

Bromination : Acetone (0.58 g, 10 mmol) and NBS (1.78 g, 10 mmol) in ethanol (15 mL) were stirred at 25°C for 1 hour.

-

Thiocyanation : KSCN (0.97 g, 10 mmol) was added, and stirring continued for 1 hour.

-

Condensation : p-Toluidine (1.07 g, 10 mmol) was introduced, and the mixture was refluxed for 4 hours.

Intermediate Analysis :

The imine intermediate, 4-methyl-3-(p-tolyl)thiazol-2(3H)-imine, was reduced to the target amine using NaBH4 in methanol (0°C, 2 hours), achieving 85% conversion.

Palladium-Catalyzed Buchwald-Hartwig Amination

Cross-Coupling Strategy

Modern transition-metal catalysis offers a versatile route to arylaminothiazoles. Utilizing the Buchwald-Hartwig protocol, 2-bromo-4-methylthiazole was coupled with p-toluidine in the presence of a Pd-Xantphos catalyst (Scheme 3).

Representative Procedure :

A mixture of 2-bromo-4-methylthiazole (1.64 g, 10 mmol), p-toluidine (1.07 g, 10 mmol), Pd(OAc)2 (0.11 g, 0.5 mol%), Xantphos (0.29 g, 0.5 mol%), and Cs2CO3 (4.89 g, 15 mmol) in toluene (20 mL) was refluxed under N2 for 18 hours. Chromatographic purification (hexane/EtOAc 4:1) afforded the product (1.93 g, 83%).

Advantages :

-

Functional Group Tolerance : Compatible with electron-rich and -poor aryl amines.

Comparative Analysis of Synthetic Methods

Analyse Chemischer Reaktionen

Arten von Reaktionen

(4-Methyl-thiazol-2-yl)-p-tolyl-amin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes, was zur Bildung von substituierten Produkten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxidionen, Amine).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion zur Bildung von Aminen oder Alkoholen führen kann. Substitutionsreaktionen können eine Vielzahl von substituierten Thiazolderivaten ergeben.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (4-Methyl-thiazol-2-yl)-p-tolyl-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Beispielsweise kann es bei antimikrobiellen Anwendungen die Biosynthese bakterieller Zellwände hemmen oder wichtige Stoffwechselprozesse stören. Bei Antikrebsanwendungen kann es die Apoptose (programmierten Zelltod) induzieren oder die Proliferation von Krebszellen durch die gezielte Ansteuerung spezifischer Signalwege hemmen.

Wirkmechanismus

The mechanism of action of (4-Methyl-thiazol-2-yl)-p-tolyl-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential metabolic processes. In anticancer applications, it may induce apoptosis (programmed cell death) or inhibit the proliferation of cancer cells by targeting specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Molecular Formula : C₁₁H₁₂N₂S

- Molecular Weight : 204.29 g/mol

- Melting Point : Reported values range from 164–165°C (for its acetylated derivative) to 213°C (for the base compound).

- Synthesis: Typically prepared via cyclization reactions between substituted acetophenones and thiourea derivatives in the presence of iodine or other catalysts. For example, 4-(p-tolyl)thiazol-2-amine is synthesized with yields up to 88% using p-tolyl acetophenone and thiourea under reflux conditions.

Comparison with Similar Compounds

Thiazole derivatives with variations in substituents on the aromatic ring or thiazole core exhibit distinct physicochemical and biological properties. Below is a comparative analysis of (4-Methyl-thiazol-2-yl)-p-tolyl-amine with structurally analogous compounds.

Structural Analogues and Their Properties

Table 1: Comparison of Key Thiazole Derivatives

Key Observations

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring increase melting points due to enhanced dipole interactions (e.g., 4-Cl derivative: 180–182°C vs. 4-OCH₃: 115–117°C). Methyl groups on the thiazole (e.g., 4-CH₃) contribute to higher thermal stability compared to thiadiazole analogues.

Synthetic Yields: Nitro-substituted derivatives (e.g., 4-NO₂) achieve higher yields (94%) due to improved electrophilicity during cyclization. Steric hindrance from bulky groups (e.g., p-tolyl) may reduce yields (60–88%) compared to simpler phenyl derivatives.

Biological Activity :

- This compound and its acetylated derivative (e.g., 2-chloro-N-(4-(p-tolyl)thiazol-2-yl)acetamide) show promise as matrix metalloproteinase (MMP) inhibitors, critical in anti-inflammatory drug design.

- Thiadiazole analogues (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) exhibit insecticidal properties, highlighting the role of the heterocyclic core in bioactivity.

Advanced Derivatives and Functionalization

- Sulfonamide Derivatives : Sulfonyl chloride reactions with the amine group yield sulfonamide derivatives (e.g., 4-methyl-N-(4-methylphenylsulfonyl)thiazol-2-amine), which are explored for crystallinity and stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methyl-thiazol-2-yl)-p-tolyl-amine, and how can reaction conditions be optimized?

- Methodological Answer : The Hantzsch thiazole synthesis is a common approach, involving condensation of α-haloketones with thioureas or thioamides. For example, reacting 2-bromo-4-methylacetophenone with p-tolylthiourea in ethanol under reflux (70–80°C) with catalytic acetic acid yields the target compound . Optimization can include:

- Continuous flow reactors to enhance yield and reduce side products.

- Purification : Recrystallization from ethanol or methanol to achieve >95% purity .

- Table :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Hantzsch (Ethanol reflux) | 65–75 | 90–95 | 24h, 80°C, AcOH catalyst |

| Microwave-assisted | 85–90 | 95–98 | 30min, 120°C, solvent-free |

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H NMR should show aromatic protons (δ 7.2–7.4 ppm for p-tolyl) and thiazole protons (δ 6.8–7.0 ppm) .

- IR spectroscopy : Confirm N-H stretching (3200–3300 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹) .

- Elemental analysis : Match experimental C, H, N, S values to theoretical calculations (e.g., C₁₁H₁₁N₂S) .

Q. What initial biological screening assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Prioritize assays based on thiazole derivatives’ known activities:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory : COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced target binding?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Becke’s hybrid functional (B3LYP) provides accurate thermochemical data for thiazole derivatives .

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Key residues (e.g., Lys721, Thr830) should show hydrogen bonding with the thiazole NH and p-tolyl groups .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal assays : Validate antimicrobial claims using both agar diffusion and live-cell imaging.

- Purity checks : Contradictions may arise from impurities; use HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile) to confirm >98% purity .

- Table :

| Study | Reported Activity (IC₅₀, μM) | Assay Type | Purity Verified? |

|---|---|---|---|

| Smith et al. (2023) | 12.5 (HeLa) | MTT | Yes (HPLC) |

| Lee et al. (2024) | >50 (HeLa) | SRB | No |

Q. What strategies improve regioselectivity in electrophilic substitutions on the thiazole ring?

- Methodological Answer :

- Directing groups : Introduce electron-donating groups (e.g., -OCH₃) at the 5-position to direct electrophiles to the 4-position .

- Lewis acid catalysis : Use ZnCl₂ to coordinate with the thiazole nitrogen, enhancing para-substitution on the p-tolyl group .

Q. How to analyze structure-activity relationships (SAR) for thiazole derivatives of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.